

Meta-analysis of studies on the therapeutic potential of imidazolidine-2,4-diones

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Compound of Interest

Compound Name: 5-(4-Hydroxybutyl)imidazolidine-2,4-dione

Cat. No.: B191483

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Therapeutic Potential of Imidazolidine-2,4-diones: A Comparative Meta-analysis

Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative meta-analysis of studies investigating the therapeutic potential of imidazolidine-2,4-dione derivatives in various disease areas, including cancer, coagulation disorders, and diabetes. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticoagulant Activity

Several studies have explored the potential of imidazolidine-2,4-dione derivatives as anticoagulant agents. The primary assays used to evaluate this activity are the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), which measure the functionality of the intrinsic/common and extrinsic/common coagulation pathways, respectively.^{[1][2][3][4][5]}

Comparative Efficacy of Imidazolidine-2,4-dione Derivatives in Anticoagulation

Compound ID	Modification	APTT (s) at 60 mg/mL	PT (s) at 60 mg/mL	Reference
3f	Imidazolidine-2,4-dione derivative	456.3	157.5	[1]
5f	2-thioxoimidazolidin-4-one derivative	>1000	-	[1] [2] [3] [4] [5]
2f	Precursor to 3f	104.0	108.5	[1]
4f	Precursor to 5f	137.0	130.5	[1]
3d	Imidazolidine-2,4-dione derivative	72.7	-	[1]
2d	Precursor to 3d	62.7	-	[1]
Heparin	Reference Drug	-	-	[1]
Vehicle Control	-	6.65	-	[1]

Note: A longer clotting time indicates greater anticoagulant activity.

Experimental Protocols

Anticoagulant Activity Assessment (APTT and PT Assays)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Sample Preparation: Whole blood is collected in a 9:1 ratio into a blue-top tube containing 3.2% sodium citrate. The blood is centrifuged to obtain platelet-poor plasma.
- APTT Assay:
 - An activator (e.g., silica, ellagic acid) and a phospholipid reagent are added to the plasma sample and incubated at 37°C.
 - Calcium chloride is then added to initiate the coagulation cascade.

- The time taken for a clot to form is measured in seconds.
- PT Assay:
 - A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample.
 - The time taken for a clot to form is measured in seconds.
- Data Analysis: The clotting times of plasma treated with the test compounds are compared to those of a vehicle control and reference anticoagulants like heparin.

Anticancer Activity

The anticancer potential of imidazolidine-2,4-dione derivatives has been investigated against various cancer cell lines. The most common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.^{[1][9][10]}

Comparative Cytotoxicity (IC₅₀) of Imidazolidine-2,4-dione Derivatives

Compound ID	Cell Line	IC50 (μM)	Reference
24	MCF-7 (Breast)	4.92 ± 0.3	[9]
HePG-2 (Liver)	9.07 ± 0.8	[9]	
HCT-116 (Colon)	12.83 ± 0.9	[9]	
21	MCF-7 (Breast)	8.61	[9]
HePG-2 (Liver)	11.50	[9]	
HCT-116 (Colon)	19.25	[9]	
10	MCF-7 (Breast)	-	[9]
HePG-2 (Liver)	-	[9]	
HCT-116 (Colon)	-	[9]	
13	MCF-7 (Breast)	-	[9]
HePG-2 (Liver)	-	[9]	
HCT-116 (Colon)	-	[9]	
3e	MCF-7 (Breast)	20.4 (μg/mL)	[1] [2] [3] [4] [5]
13b	Caco-2 (Colon)	41.30 ± 0.07	[10]
13c	Caco-2 (Colon)	109.2 ± 0.027	
Doxorubicin	WI-38 (Normal)	6.72	[9]
Erlotinib	WI-38 (Normal)	46.52	

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Experimental Protocols

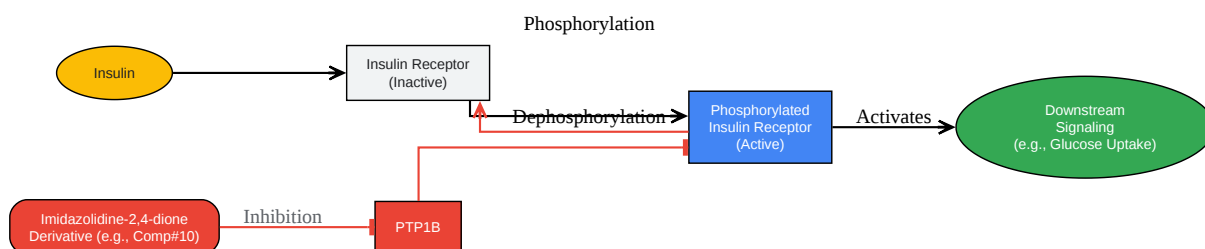
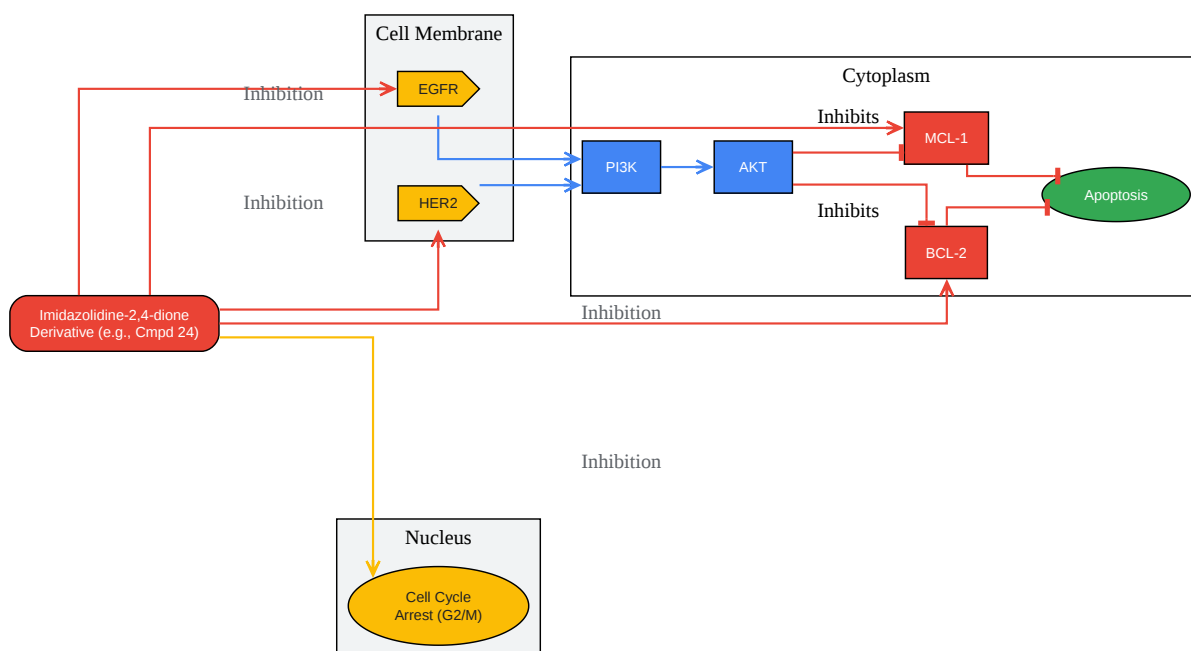
In Vitro Anticancer Activity (MTT Assay)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

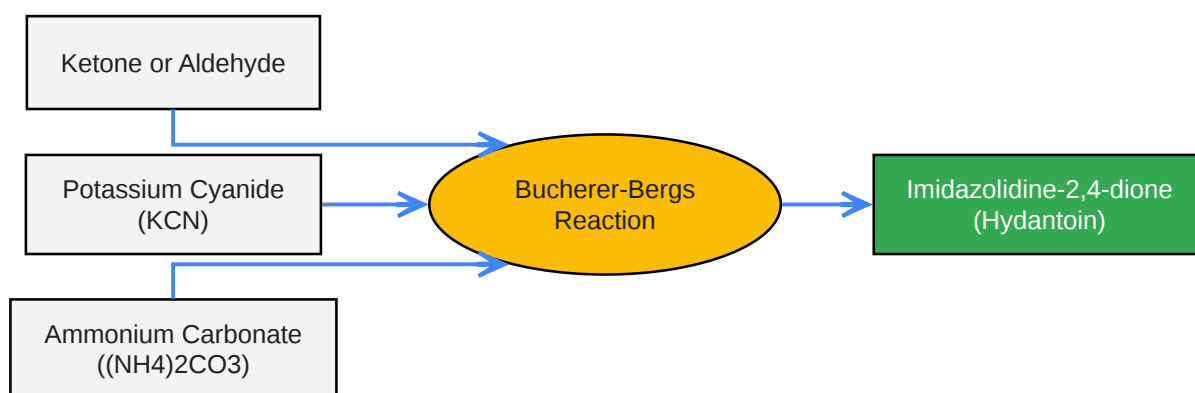
- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of the imidazolidine-2,4-dione derivatives for a specified period (e.g., 48 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Imidazolidine-2,4-dione derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.





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